7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide

Description

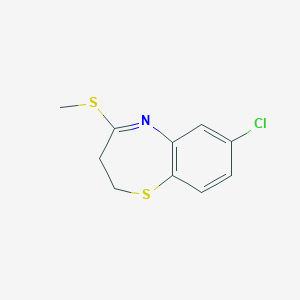

7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide is a benzothiazepine derivative characterized by a seven-membered heterocyclic core containing sulfur and nitrogen atoms. The compound features a chlorine substituent at position 7 and a methyl sulfide (-S-CH₃) group at position 4.

Properties

IUPAC Name |

7-chloro-4-methylsulfanyl-2,3-dihydro-1,5-benzothiazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNS2/c1-13-10-4-5-14-9-3-2-7(11)6-8(9)12-10/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXCKIHJLACPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=CC(=C2)Cl)SCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide typically involves multiple steps, starting with the construction of the benzothiazepine core. One common approach is the cyclization of appropriate precursors, such as 2-aminothiophenol and chloroacetic acid, under specific reaction conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfate ((CH3O)2SO2).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit enzyme inhibitory properties, antimicrobial effects, and central nervous system depressant activity.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of drugs targeting cardiovascular, antidepressant, and antipsychotic conditions. Its ability to modulate biological pathways makes it a candidate for therapeutic use.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide with two analogs derived from the evidence, focusing on substituent effects and molecular properties:

Key Structural and Functional Differences:

Substituent Size and Lipophilicity: The methyl sulfide group in the target compound is smaller and less lipophilic compared to the 3-(trifluoromethyl)benzyl and 4-(methyl ether phenyl)methyl substituents in analogs. Larger substituents increase molecular weight and may enhance membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

- Methyl sulfide derivatives are typically simpler to synthesize than analogs with aromatic substituents, which require multi-step functionalization (e.g., coupling reactions with benzyl halides or ethers) .

Thermodynamic Stability :

- Bulky substituents (e.g., benzyl groups) may stabilize the molecule against metabolic degradation compared to smaller groups like methyl sulfide, though this requires experimental validation .

Research Findings and Implications

- Benzothiazepine vs.

- Substituent-Driven Bioactivity : The trifluoromethyl benzyl analog (CAS 477855-80-4) demonstrates how halogenated aromatic groups can enhance binding to hydrophobic pockets in target proteins, a strategy used in drug design to improve potency .

Biological Activity

7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 213.68 g/mol

The presence of a benzothiazepine core contributes to its biological activity, particularly in modulating neurotransmitter systems and exhibiting anti-inflammatory properties.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that this compound may influence serotonin and norepinephrine levels, which are critical in the treatment of depression.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory markers in various models, indicating its utility in treating inflammatory conditions.

- Neuroprotective Effects : Preliminary data suggests that it may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : It may act as a modulator of GABA receptors, enhancing inhibitory neurotransmission.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of the compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cell viability assays on neuronal cell lines | Demonstrated significant neuroprotective effects against oxidative stress-induced apoptosis. |

| Study 2 | Inflammatory cytokine assays | Showed a reduction in TNF-alpha and IL-6 levels upon treatment with the compound. |

| Study 3 | GABA receptor binding assays | Indicated a potential binding affinity that suggests modulation of GABAergic activity. |

In Vivo Studies

In vivo studies further support the pharmacological potential of this compound:

- Animal Model for Depression : In a rodent model, administration of the compound resulted in decreased immobility time in forced swim tests, suggesting antidepressant-like effects.

- Inflammation Model : Inflammatory responses were significantly reduced in animal models of arthritis when treated with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.